N,N-dimethyl-3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide dihydrochloride N,N-dimethyl-3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide dihydrochloride
Brand Name: Vulcanchem
CAS No.: 1803584-06-6
VCID: VC2610037
InChI: InChI=1S/C11H18N4O.2ClH/c1-15(2)11(16)9-7-13-14-10(9)8-4-3-5-12-6-8;;/h7-8,12H,3-6H2,1-2H3,(H,13,14);2*1H
SMILES: CN(C)C(=O)C1=C(NN=C1)C2CCCNC2.Cl.Cl
Molecular Formula: C11H20Cl2N4O
Molecular Weight: 295.21 g/mol

N,N-dimethyl-3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide dihydrochloride

CAS No.: 1803584-06-6

Cat. No.: VC2610037

Molecular Formula: C11H20Cl2N4O

Molecular Weight: 295.21 g/mol

* For research use only. Not for human or veterinary use.

N,N-dimethyl-3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide dihydrochloride - 1803584-06-6

Specification

CAS No. 1803584-06-6
Molecular Formula C11H20Cl2N4O
Molecular Weight 295.21 g/mol
IUPAC Name N,N-dimethyl-5-piperidin-3-yl-1H-pyrazole-4-carboxamide;dihydrochloride
Standard InChI InChI=1S/C11H18N4O.2ClH/c1-15(2)11(16)9-7-13-14-10(9)8-4-3-5-12-6-8;;/h7-8,12H,3-6H2,1-2H3,(H,13,14);2*1H
Standard InChI Key VSSNDCINLQRZPL-UHFFFAOYSA-N
SMILES CN(C)C(=O)C1=C(NN=C1)C2CCCNC2.Cl.Cl
Canonical SMILES CN(C)C(=O)C1=C(NN=C1)C2CCCNC2.Cl.Cl

Introduction

The compound possesses several standardized chemical identifiers that enable precise identification in chemical databases and literature. These identifiers are essential for unambiguous reference and retrieval of chemical information across different platforms and research contexts.

ParameterValue
CAS Number1803584-06-6
Molecular FormulaC₁₁H₂₀Cl₂N₄O
Molecular Weight295.21 g/mol
IUPAC NameN,N-dimethyl-5-piperidin-3-yl-1H-pyrazole-4-carboxamide;dihydrochloride
PubChem Compound ID86812281

Table 1: Chemical Identifiers for N,N-dimethyl-3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide dihydrochloride.

Structural Notation Systems

Notation TypeValue
Standard InChIInChI=1S/C11H18N4O.2ClH/c1-15(2)11(16)9-7-13-14-10(9)8-4-3-5-12-6-8;;/h7-8,12H,3-6H2,1-2H3,(H,13,14);2*1H
Standard InChIKeyVSSNDCINLQRZPL-UHFFFAOYSA-N
SMILESCN(C)C(=O)C1=C(NN=C1)C2CCCNC2.Cl.Cl
Canonical SMILESCN(C)C(=O)C1=C(NN=C1)C2CCCNC2.Cl.Cl

Table 2: Structural Notation Systems for N,N-dimethyl-3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide dihydrochloride.

Physical and Chemical Properties

Physical State and Appearance

N,N-dimethyl-3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide dihydrochloride typically exists as a solid powder at room temperature, consistent with similar heterocyclic compounds with ionic character. The dihydrochloride salt formation generally produces crystalline solids that may range from white to off-white in color. This salt form typically enhances stability and shelf-life compared to the free base form, as salt formation can reduce hydrolysis, oxidation, and other degradation pathways.

Solubility and Partition Characteristics

As a dihydrochloride salt containing multiple nitrogen centers, this compound likely exhibits good water solubility due to its ionic character. The presence of both hydrophilic (protonated nitrogen centers, carboxamide group) and hydrophobic regions (aliphatic portions of the piperidine ring, methyl groups) suggests amphiphilic characteristics. Related heterocyclic compounds with similar functional groups typically display moderate to high solubility in polar solvents such as water, methanol, and dimethyl sulfoxide, while showing limited solubility in non-polar solvents like hexane and diethyl ether.

Structural Features and Chemical Reactivity

Key Structural Elements

The structure of N,N-dimethyl-3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide dihydrochloride contains several important functional groups that define its chemical behavior:

  • The pyrazole ring: A five-membered aromatic heterocycle with two adjacent nitrogen atoms, contributing to the compound's electronic properties and potential hydrogen bonding capabilities.

  • The piperidine ring: A six-membered saturated heterocycle containing one nitrogen atom, attached at the 3-position of the pyrazole, providing conformational flexibility and an additional basic center.

  • The N,N-dimethylcarboxamide group: Attached at the 4-position of the pyrazole ring, this amide functionality with two methyl substituents on the nitrogen atom offers potential for protein binding interactions through hydrogen bonding and dipole-dipole interactions.

  • Dihydrochloride salt form: The presence of two HCl equivalents indicates protonation of two nitrogen atoms in the molecule, creating positively charged centers with chloride counterions.

Tautomerism and Isomerism

The pyrazole nucleus in this compound can exist in different tautomeric forms, where the proton can be located on either of the two nitrogen atoms. This tautomeric behavior can influence the compound's reactivity, binding properties, and spectroscopic characteristics. Additionally, the piperidine ring can adopt different conformational states due to the flexibility of the saturated six-membered ring, potentially affecting the compound's three-dimensional structure and biological activity.

Synthesis and Production Methods

Quality Control and Characterization

Compounds of this structural complexity typically undergo rigorous quality control and characterization procedures to ensure identity, purity, and structural confirmation. These procedures likely include:

  • Nuclear Magnetic Resonance (NMR) spectroscopy: ¹H and ¹³C NMR to confirm structural features and purity.

  • Mass Spectrometry: To verify molecular weight and fragmentation patterns consistent with the structure.

  • Elemental Analysis: To confirm the elemental composition matches the theoretical values for C, H, N, and Cl content.

  • X-ray Crystallography: For definitive confirmation of three-dimensional structure and salt form, if crystalline material of sufficient quality can be obtained.

  • High-Performance Liquid Chromatography (HPLC): To assess purity and detect potential impurities or degradation products.

Research Applications and Future Directions

Current Research Applications

N,N-dimethyl-3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide dihydrochloride likely serves as a valuable chemical building block or reference compound in several research contexts:

  • Medicinal Chemistry: As a potential lead compound or structural analog in drug discovery programs targeting various therapeutic areas.

  • Structure-Activity Relationship Studies: To explore how the N,N-dimethylcarboxamide modification affects binding and activity compared to primary or other substituted carboxamide analogs.

  • Synthetic Methodology Development: As a complex target molecule for demonstrating new synthetic approaches to functionalized heterocycles.

  • Chemical Biology: Potentially as a tool compound for investigating biological pathways or protein-ligand interactions.

Future Research Directions

Several promising research directions could be pursued with this compound:

  • Comprehensive pharmacological profiling against diverse biological targets to identify potential therapeutic applications.

  • Optimization of synthetic routes to improve yield, purity, and sustainability.

  • Development of structural analogs with modified substitution patterns to enhance potency, selectivity, or pharmacokinetic properties.

  • Investigation of solid-state properties and salt forms to optimize stability and formulation characteristics.

  • Application in fragment-based drug discovery as a scaffold with drug-like properties and potential for further elaboration.

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